2,3',4',5-Tetrachlorobiphenyl

Descripción

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications. cpcb.nic.in They are aromatic hydrocarbon compounds composed of two benzene (B151609) rings linked by a carbon-carbon bond, with the potential for up to ten hydrogen atoms to be replaced by chlorine atoms. pops.int This structure results in 209 different individual PCB congeners. vpsveritas.com

PCBs were widely used in applications such as dielectric fluids in transformers and capacitors, heat exchange fluids, and as additives in paints, sealants, and carbonless copy paper due to their thermal and chemical stability. cpcb.nic.innih.gov

These compounds are classified as persistent organic pollutants (POPs) because they are resistant to environmental degradation through chemical, biological, and photolytic processes. unep.orgebi.ac.uk Their persistence allows them to travel long distances in the atmosphere and accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. unep.org As they move up the food chain, their concentration increases, a phenomenon called biomagnification. unep.org

Significance of 2,3',4',5-Tetrachlorobiphenyl as a Specific PCB Congener in Academic Research

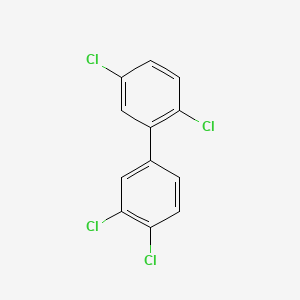

This compound, also known as PCB 70, is one of the 209 PCB congeners. t3db.caisotope.com Its specific structure, with chlorine atoms at the 2, 3', 4', and 5 positions, makes it a subject of interest in scientific research. The arrangement of chlorine atoms influences the compound's physical and chemical properties, as well as its toxicological behavior.

Historical Context of PCB Production, Usage, and International Regulation (e.g., Stockholm Convention)

The commercial production of PCBs began in the late 1920s, with an estimated 1 to 1.5 million tonnes produced worldwide by a limited number of countries. unep.org Their desirable properties, including non-flammability and electrical insulating capabilities, led to their widespread use in industrial applications. vpsveritas.com

However, by the 1970s, growing evidence of their persistence, bioaccumulation, and adverse health effects led to bans and severe restrictions on their production and use in many countries. pops.int Despite these regulations, PCBs remain a global environmental contaminant due to their long half-lives and continued release from old equipment and improper disposal. unep.org

The Stockholm Convention on Persistent Organic Pollutants, which entered into force in 2004, is a global treaty aimed at protecting human health and the environment from POPs. pops.intiisd.org PCBs were among the initial 12 POPs targeted by the convention. pops.int The convention mandates that parties take measures to eliminate the use of PCBs in equipment by 2025 and ensure the environmentally sound management of PCB-containing wastes by 2028. unep.org It also prohibits the production and new uses of PCBs. unep.org As of early 2012, 176 countries had become parties to the Convention, and by 2023, this number had grown to 185. unep.orgpops.int

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C12H6Cl4 t3db.ca |

| Molecular Weight | 291.988 g/mol t3db.ca |

| CAS Registry Number | 32598-11-1 t3db.ca |

| Appearance | Oily liquids or solids, colorless to light yellow t3db.ca |

| Solubility in Water | 4.1e-05 mg/mL at 25°C t3db.ca |

| LogP | 6.2 nih.gov |

| IUPAC Name | 1,4-dichloro-2-(3,4-dichlorophenyl)benzene t3db.ca |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-4-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENZYIHFBRWMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038309 | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-11-1 | |

| Record name | PCB 70 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKL573BT98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,3 ,4 ,5 Tetrachlorobiphenyl

Sources and Release Mechanisms into the Environment

Historically, the primary source of 2,3',4',5-tetrachlorobiphenyl, like other PCBs, was its inclusion in commercial mixtures such as Aroclors. biorxiv.org These mixtures were utilized as coolants and lubricants in a variety of electrical equipment, including transformers and capacitors. nih.gov Although their production has ceased, these legacy sources continue to release PCBs into the environment through leaks, improper disposal, and volatilization from landfills. nih.govcpcb.nic.in

In addition to these historical sources, non-Aroclor sources of PCBs have been identified. For instance, certain tetrachlorobiphenyls have been found to be byproducts of polymer sealant manufacturing. acs.org The open burning or incomplete combustion of waste containing PCBs can also lead to their release into the atmosphere. cpcb.nic.in

Environmental Transport and Partitioning in Geomatrices

The environmental fate of this compound is governed by its physical and chemical properties, which dictate its movement and distribution across different environmental compartments. researchgate.net

Atmospheric Transport and Deposition

Atmospheric transport is a primary mode of global distribution for PCBs. cpcb.nic.incsic.es Volatilization from contaminated surfaces, such as landfills and industrial sites, allows these compounds to enter the atmosphere. cpcb.nic.in Once airborne, they can be transported over long distances, adsorbed to aerosols. cpcb.nic.incsic.es This long-range atmospheric transport is responsible for the presence of PCBs in remote regions, far from their original sources. csic.esdss.go.th Deposition back to the Earth's surface occurs through both wet (e.g., rain and snow) and dry deposition processes. cpcb.nic.in Studies in the Lake Tahoe basin, for example, have confirmed the presence of various PCB congeners in air, water, and snow, indicating atmospheric deposition as a significant contamination pathway. dss.go.th

Distribution in Aquatic Systems (Water Column and Sediments)

Due to their low water solubility and hydrophobic nature, PCBs, including this compound, tend to partition from the water column and accumulate in sediments. cpcb.nic.inresearchgate.net Marine sediments, in particular, act as a major sink for these compounds. researchgate.net The concentration of PCBs in the water column is generally low, while significantly higher concentrations are found in the underlying sediments. researchgate.net For example, in a study of the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) (also known as PCB 61), the experiments were conducted at concentrations in the ng/L range, which is well below its aqueous solubility of 20 μg/L, reflecting environmentally relevant porewater concentrations. acs.orgnih.govacs.org The distribution within the water column can also be influenced by partitioning to dissolved organic carbon and association with plankton. researchgate.netepa.gov

Soil Contamination and Adsorption Dynamics

In terrestrial environments, this compound exhibits strong adsorption to soil particles, particularly those with high organic matter content. nm.gov This strong binding limits its mobility and leaching into groundwater. nm.gov Consequently, PCBs are generally not found in significant concentrations in groundwater unless there is direct contamination. nm.gov The degree of chlorination influences adsorption, with higher chlorinated biphenyls showing a greater affinity for soil compared to their lower chlorinated counterparts. nm.gov The presence of water can influence the mobility of PCBs in soil, potentially competing for adsorption sites. nm.gov

Bioaccumulation and Biomagnification in Ecosystems

A significant environmental concern with PCBs is their ability to accumulate in living organisms and become more concentrated at higher trophic levels. cpcb.nic.inresearchgate.net

Uptake and Accumulation in Organisms

The lipophilic (fat-loving) nature of this compound facilitates its uptake and accumulation in the fatty tissues of organisms. cpcb.nic.inresearchgate.net This process, known as bioaccumulation, can occur through various routes, including direct uptake from the surrounding environment (e.g., water for aquatic organisms) and ingestion of contaminated food. nih.govresearchgate.net The freely dissolved concentration of PCBs in porewater is considered a key factor for bioavailability to organisms. nih.gov

Once absorbed, the persistence of this congener in an organism is influenced by factors such as the organism's metabolism, feeding rate, and growth rate. researchgate.net For instance, studies on the amphipod Hyalella azteca have shown that tissue levels of tetrachlorobiphenyls are a better indicator of toxicity than water concentrations. nih.gov Research has also demonstrated the bioaccumulation of various PCB congeners in fish, with tissue levels reported in the ng/g wet weight range in species from Lake Tahoe and Marlette Lake. dss.go.th The specific congener patterns found in fish often reflect those in their surrounding environment, underscoring the link between environmental contamination and biological uptake. dss.go.th

Metabolism and Biotransformation of 2,3 ,4 ,5 Tetrachlorobiphenyl

Microbial Degradation Pathways in Environmental Matrices

Microbial degradation of 2,3',4',5-tetrachlorobiphenyl proceeds through two primary pathways: anaerobic reductive dechlorination and aerobic oxidative biotransformation. These processes are often sequential, with anaerobic dechlorination of higher chlorinated congeners creating less chlorinated products that are then susceptible to aerobic degradation. nih.gov

Under anaerobic conditions, the primary mechanism for the biotransformation of this compound is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, with the polychlorinated biphenyl (PCB) congener serving as a terminal electron acceptor.

Specific microbial populations are crucial for the reductive dechlorination of this compound. Notably, enrichment cultures from various sediments, including estuarine, marine, and riverine, have demonstrated the ability to dechlorinate this compound. nih.govnih.gov A common characteristic of these effective microbial consortia is the presence of bacteria with high phylogenetic similarity to Dehalococcoides species. nih.govnih.gov The dynamics of these Dehalococcoides-like populations have been strongly correlated with dechlorination activity. nih.govnih.gov Their presence is consistently detected in cultures actively dechlorinating this compound and they are absent in control cultures without the PCB. nih.govnih.gov Furthermore, the inhibition of dechlorination with substances like 2-bromoethanesulfonate, or the depletion of the this compound substrate, leads to the disappearance of these specific bacterial populations. nih.govnih.gov This provides strong evidence for their direct involvement in the removal of doubly flanked chlorines from the this compound molecule. nih.govnih.gov The successful enrichment of these PCB-dechlorinating, Dehalococcoides-like organisms from geographically and geochemically diverse environments suggests their widespread presence. nih.govnih.gov Another organohalide-respiring bacterium, Dehalobium chlorocoercia DF-1, has also been identified as capable of dechlorinating this compound. nih.gov

The rate of reductive dechlorination of this compound is influenced by its concentration in the aqueous phase. nih.gov Studies have shown that the rate of dechlorination is a linear function of the substrate concentration, even at environmentally relevant and very low concentrations, such as in the ng L⁻¹ range. nih.govnih.gov Dechlorination activity has been observed at concentrations as low as 1 ng L⁻¹. nih.govnih.gov This indicates that the low rates of dechlorination often observed in sediments may be due to low numbers of organohalide-respiring bacteria rather than a lack of bioavailability of the PCB. nih.govnih.gov In sediment-free laboratory settings with high concentrations of cells like Dehalobium chlorocoercia DF-1, the primary rate-limiting factor for reductive dechlorination was the aqueous phase concentration of this compound. nih.gov The lag period before the onset of dechlorination can vary depending on the environmental matrix and the electron donor provided. nih.gov For instance, in sediment cultures, the use of different electron donors such as elemental iron or a mixture of fatty acids can result in noticeable differences in the lag time and the extent of dechlorination. nih.gov

Dechlorination Kinetics of this compound

| Parameter | Observation | Reference |

|---|---|---|

| Rate Dependence | Linear function of substrate concentration in the aqueous phase. | nih.govnih.gov |

| Concentration Range | Measured over an environmentally relevant range of 1 to 500 ng L⁻¹. | nih.gov |

| Lower Threshold | Dechlorination occurs at concentrations as low as 1 ng L⁻¹. | nih.govnih.gov |

| Rate-Limiting Factor (Lab) | Aqueous phase PCB concentration in sediment-free medium with high cell density. | nih.gov |

| Influencing Factors in Sediments | Number of organohalide-respiring bacteria; type of electron donor. | nih.govnih.gov |

The anaerobic reductive dechlorination of this compound results in the formation of specific, less chlorinated biphenyl products. The primary dechlorination event is the removal of the doubly flanked meta and para chlorines. nih.govnih.gov This leads to the formation of 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.govnih.gov In various sediment cultures, the preferential removal of the doubly flanked para chlorine has been observed, making 2,3,5-trichlorobiphenyl a major dechlorination product. nih.gov Further dechlorination of these trichlorobiphenyl products to even less chlorinated congeners like 2,5-dichlorobiphenyl, 2,4-dichlorobiphenyl, and 3,5-dichlorobiphenyl has also been documented, though the extent of this subsequent dechlorination can vary depending on the sediment source. nih.gov In studies using the pure culture Dehalobium chlorocoercia DF-1, this compound was specifically dechlorinated to 2,3,5-trichlorobiphenyl. nih.govnih.gov

Dechlorination Products of this compound

| Parent Compound | Primary Dechlorination Products | Secondary Dechlorination Products | Reference |

|---|---|---|---|

| This compound | 2,3,5-Trichlorobiphenyl | 2,5-Dichlorobiphenyl, 2,4-Dichlorobiphenyl, 3,5-Dichlorobiphenyl | nih.govnih.gov |

| 2,4,5-Trichlorobiphenyl | |||

| This compound | 2,3,5-Trichlorobiphenyl | - | nih.govnih.gov |

In the presence of oxygen, this compound can undergo oxidative biotransformation. This process is generally more effective for less chlorinated PCBs, which are often the products of prior anaerobic dechlorination. nih.gov

The aerobic degradation of this compound is primarily mediated by enzymes within the cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies using liver microsomes from different species have demonstrated that various CYP isoforms are involved in the hydroxylation of this tetrachlorobiphenyl congener. nih.govnih.gov Specifically, hamster CYP1A2 and CYP2A8 have been shown to be involved in the 4-hydroxylation of this compound. nih.gov The hydroxylation of this compound is also mediated by both CYP2B1 and CYP1A1 systems. nih.gov The activity of CYP2B1 towards this compound can be significantly increased by the presence of cytochrome b5. nih.gov This suggests that the efficiency of oxidative metabolism is dependent not only on the specific P450 isoform but also on the presence of other components of the mixed-function oxygenase system. nih.gov The primary metabolites formed through this oxidative pathway are 3-hydroxy- or 4-hydroxy-2,3',4',5-tetrachlorobiphenyl. nih.gov In addition to cytochrome P450, biphenyl 2,3-dioxygenases are key enzymes in the aerobic degradation of PCBs in bacteria, initiating the degradation cascade by introducing oxygen into the biphenyl rings. nih.gov

Aerobic Degradation and Oxidative Biotransformation

Formation of Hydroxylated and Other Oxidized Metabolites

The biotransformation of this compound (also known as PCB 70) is initiated by oxidative metabolism, which introduces hydroxyl groups onto the biphenyl structure. These reactions are predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The primary mechanism involves the formation of an unstable arene oxide intermediate, which can then rearrange to form various stable hydroxylated metabolites (OH-PCBs). nih.gov Alternatively, a hydroxyl group may be directly inserted into the aromatic ring. nih.gov

The major metabolites resulting from this initial oxidation are hydroxylated products. nih.gov Specific identified metabolites include 3-hydroxy-2,3',4',5-tetrachlorobiphenyl and 4-hydroxy-2,3',4',5-tetrachlorobiphenyl. nih.gov Further analysis has identified other related metabolites such as 6-hydroxy-2,3',4',5-tetrachlorobiphenyl (6-OH-PCB 61), 2'-hydroxy-2,3',4',5-tetrachlorobiphenyl (2'-OH-PCB 61), 3'-hydroxy-2,3',4',5-tetrachlorobiphenyl (3'-OH-PCB 61), and 4'-hydroxy-2,3',4',5-tetrachlorobiphenyl (4'-OH-PCB 61). nih.gov These oxidized compounds are subsequently excreted, primarily through the bile and feces. nih.gov

Vertebrate Metabolism and Biotransformation

In vertebrates, the metabolism of this compound is a multi-step process involving initial oxidation followed by conjugation reactions to produce water-soluble compounds that can be readily eliminated from the body.

In Vivo and In Vitro Metabolic Pathways

Both in vivo and in vitro studies have elucidated the metabolic pathways of this compound. In vitro experiments using liver microsomes from various animal models have been crucial in identifying the specific enzymes and primary metabolites involved. nih.gov Studies with primary cultures of rat hepatocytes have demonstrated that the initial hydroxylation is a prerequisite for subsequent conjugation reactions like glucuronidation. doi.org These laboratory findings are consistent with in vivo observations that PCBs are metabolized into hydroxylated forms which are then conjugated and excreted. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Hydroxylation

The hydroxylation of this compound is catalyzed by specific isoforms of the cytochrome P450 enzyme system. nih.gov The activity and regioselectivity of these enzymes show significant variation between different species. For instance, in hamsters, both CYP1A2 and CYP2A8 isoforms are involved in the 4-hydroxylation of this compound. nih.gov The induction of these enzymes can also alter the metabolic profile. In rats and hamsters, pretreatment with 3-methylcholanthrene or 3,3',4,4',5-pentachlorobiphenyl (B1202525) increases 4-hydroxylation activity. nih.gov Conversely, 3-hydroxylation is accelerated by phenobarbital in rats, guinea pigs, and hamsters, indicating the involvement of different P450 isoforms in this specific reaction. nih.gov

Formation and Identification of Hydroxylated (OH-PCBs), Sulfated, and Methylated Metabolites

The primary metabolites of this compound are various hydroxylated congeners. The position of the hydroxyl group is determined by the specific CYP enzymes involved in the initial oxidation. Identified OH-PCBs include 3-hydroxy and 4-hydroxy derivatives, among others. nih.govnih.gov

Following hydroxylation, these metabolites can undergo further biotransformation. There is direct evidence that hydroxylated metabolites of this congener can be sulfated. Specifically, 4′-hydroxy-2,3′,4,5′-tetrachloro-biphenyl has been identified as a substrate for the sulfotransferase enzyme SULT2A1. nih.govresearchgate.net While methylation is a known pathway for the metabolism of some PCB congeners, specific methylated metabolites for this compound have not been detailed in available research.

Table 1: Identified Metabolites and Associated Enzymes for this compound

| Parent Compound | Metabolite Class | Specific Metabolite | Formation Enzyme(s) | Conjugation Enzyme(s) |

| This compound | Hydroxylated | 3-hydroxy-2,3',4',5-TCB | Cytochrome P450 | UGT1A1, UGT1A6, UGT2B1 |

| This compound | Hydroxylated | 4-hydroxy-2,3',4',5-TCB | CYP1A2, CYP2A8 (hamster) | UGT1A1, UGT1A6, UGT2B1 |

| This compound | Hydroxylated | 4'-hydroxy-2,3',4',5'-TCB | Cytochrome P450 | SULT2A1 |

| This compound | Hydroxylated | Other OH-PCBs | Cytochrome P450 | UGT1A1, UGT1A6, UGT2B1 |

| 4'-hydroxy-2,3',4',5'-TCB | Sulfated | 4'-sulfooxy-2,3',4',5'-TCB | SULT2A1 | N/A |

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II conjugation reactions are critical for the detoxification and elimination of OH-PCBs.

Glucuronidation: The hydroxylated metabolites of this compound are substrates for UDP-glucuronosyltransferase (UGT) enzymes. In rats, the glucuronidation of these OH-PCBs is catalyzed by several isoforms, with UGT1A1, UGT1A6, and UGT2B1 showing the most significant activity. doi.org The efficiency of this process is dependent on the specific structure of the OH-PCB metabolite. acs.org

Sulfation: The addition of a sulfate group is another key conjugation pathway. Studies have shown that hydroxylated PCBs can be substrates for sulfotransferases (SULTs). nih.govresearchgate.net For this compound, its metabolite 4′-hydroxy-2,3′,4,5′-tetrachloro-biphenyl is specifically recognized and conjugated by the human SULT2A1 isoform. nih.govresearchgate.net

Species-Specific Differences in Metabolic Profiles

The metabolism of this compound exhibits marked differences among vertebrate species, largely due to variations in their cytochrome P450 enzyme profiles. nih.gov A comparative study using liver microsomes from rats, guinea pigs, and hamsters highlighted these distinctions. nih.gov

Untreated rats showed an inability to metabolize this specific tetrachlorobiphenyl congener, whereas untreated guinea pigs and hamsters were capable of metabolizing it to hydroxylated products. nih.gov The metabolic pathways also differed; guinea pig microsomes exclusively produced the 3-hydroxy metabolite. nih.gov In contrast, hamster microsomes produced both 3-hydroxy and 4-hydroxy metabolites, with a higher activity observed for 4-hydroxylation. nih.gov These species-dependent variations in metabolic capacity and regioselectivity are critical for understanding the differential toxicokinetics and potential toxicity of this compound across different animal models. nih.gov

Table 2: Species-Specific Differences in the Metabolism of this compound

| Species | Metabolic Activity (Untreated) | Major Hydroxylation Pathway(s) | Effect of Enzyme Inducers |

| Rat | No | N/A | 4-hydroxylation increased by 3-methylcholanthrene. 3-hydroxylation increased by phenobarbital. |

| Guinea Pig | Yes | 3-hydroxylation only | 3-hydroxylation increased by phenobarbital. |

| Hamster | Yes | 4-hydroxylation > 3-hydroxylation | 4-hydroxylation increased by 3-methylcholanthrene. 3-hydroxylation increased by phenobarbital. |

Phytoremediation and Plant-Mediated Biotransformation of this compound

Phytoremediation of PCBs is a complex process influenced by both the specific plant species and the chemical properties of the PCB congener. The "green liver" model provides a conceptual framework for understanding how plants metabolize xenobiotics like PCBs, involving phases of transformation, conjugation, and sequestration. While extensive research exists for some PCB congeners, the specific interactions of this compound with plant systems are an area of ongoing investigation.

Uptake, Translocation, and Sequestration in Plant Tissues

The initial step in the phytoremediation of this compound is its uptake from the soil by the plant's root system. The efficiency of this uptake is largely governed by the compound's hydrophobicity, often expressed as the octanol-water partition coefficient (log Kow). Generally, PCBs with lower chlorine content and consequently lower log Kow values are more readily taken up and translocated within plants. As a tetrachlorobiphenyl, this compound possesses a moderate level of chlorination, suggesting a potential for uptake by certain plant species.

Studies have shown that plants from the Cucurbitaceae family, such as zucchini and pumpkin (Cucurbita pepo), are particularly effective in absorbing various PCB congeners from the soil. Once absorbed by the roots, this compound can be translocated to other parts of the plant, including the stems and leaves, via the vascular tissues. However, the extent of this translocation is often limited for more chlorinated biphenyls, which tend to be sequestered in the root tissues. Sequestration can also occur through binding to cell wall components, effectively immobilizing the compound within the plant biomass.

While specific quantitative data for the uptake and translocation of this compound is limited, research on other tetrachlorobiphenyls provides valuable insights. For instance, studies with 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) have demonstrated its uptake by poplar plants, with the majority of the compound accumulating in the roots. It is plausible that this compound follows a similar pattern of distribution within plant tissues.

Interactive Table: Factors Influencing Plant Uptake of PCBs

| Factor | Description | Impact on this compound Uptake |

| Log Kow | The octanol-water partition coefficient, a measure of hydrophobicity. | As a tetrachlorobiphenyl, it has a moderately high log Kow, which may limit its bioavailability for root uptake compared to less chlorinated congeners. |

| Plant Species | Different plant species have varying abilities to take up and translocate contaminants. | Species like Cucurbita pepo have shown higher efficacy in PCB uptake and may be more effective for this compound. |

| Soil Properties | Organic matter content, clay content, and microbial activity can influence the availability of PCBs to plants. | High organic matter can bind this compound, reducing its availability for plant uptake. |

| Root Exudates | Compounds released by plant roots can alter the soil environment and enhance the bioavailability of contaminants. | Certain root exudates may increase the solubility and subsequent uptake of this compound. |

Metabolite Profiling in Plant Systems

Once inside the plant, this compound can undergo metabolic transformation. The primary mechanism of PCB metabolism in plants is believed to be hydroxylation, catalyzed by cytochrome P450 monooxygenases. This process introduces hydroxyl (-OH) groups onto the biphenyl structure, increasing the compound's polarity and water solubility, which facilitates further detoxification processes.

While no studies have definitively identified the specific metabolites of this compound in plants, research on analogous compounds offers strong inferential evidence. For example, studies with 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in poplar plants have successfully identified various hydroxylated metabolites. It is highly probable that this compound is also metabolized to one or more hydroxylated derivatives within plant tissues.

Following hydroxylation, these polar metabolites can be conjugated with endogenous plant molecules such as sugars (glycosylation) or amino acids. This conjugation further increases their water solubility and reduces their toxicity. These conjugated metabolites are then typically sequestered in vacuoles or bound to cell wall components, effectively removing them from active metabolic pathways and preventing their re-entry into the environment.

The complete metabolic pathway and the full profile of metabolites for this compound in various plant species remain to be fully elucidated. Future research employing advanced analytical techniques such as mass spectrometry is crucial to identify and quantify these metabolic products, providing a clearer understanding of the phytotransformation processes involved in the detoxification of this persistent environmental pollutant.

Interactive Table: Potential Metabolic Pathway of this compound in Plants

| Metabolic Step | Description | Potential Products from this compound |

| Phase I: Transformation | Introduction of functional groups, primarily hydroxylation, catalyzed by enzymes like cytochrome P450s. | Mono- and di-hydroxylated this compound derivatives. |

| Phase II: Conjugation | Attachment of polar molecules such as sugars or amino acids to the hydroxylated metabolites. | Glycoside or amino acid conjugates of hydroxylated this compound. |

| Phase III: Sequestration | Transport and storage of the conjugated metabolites into cellular compartments like vacuoles or binding to the cell wall. | Sequestered in vacuoles or bound to lignin and other cell wall components. |

Toxicological Profiles and Health Implications of 2,3 ,4 ,5 Tetrachlorobiphenyl

Mechanisms of Action and Molecular Interactions

The primary mechanism of action for many toxic effects of PCBs, including 2,3',4',5-tetrachlorobiphenyl, is through binding to the aryl hydrocarbon receptor (AhR). t3db.ca The AhR is a ligand-activated transcription factor that is widely expressed in various tissues and plays a role in regulating gene expression. researchgate.netacs.org The binding of a ligand, such as a PCB congener, to the AhR initiates a series of events that includes the translocation of the receptor-ligand complex into the nucleus. oup.com Once in the nucleus, this complex partners with other proteins and binds to specific DNA sequences known as dioxin responsive elements (DREs), which in turn alters the transcription of a variety of genes. oup.com

The ability of different PCB congeners to bind to and activate the AhR is highly dependent on their structure. epa.gov Potent AhR agonists, such as 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB-126) and 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77), are known to induce a strong response. oup.com While direct binding studies for this compound are less common in the provided literature, the general principle holds that the substitution pattern of chlorine atoms on the biphenyl (B1667301) structure is a key determinant of AhR binding affinity. epa.gov

Table 1: AhR-Mediated Effects of Selected PCBs

| PCB Congener | AhR Binding | Known Effects |

| This compound | Implied | Altered gene transcription t3db.ca |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB-126) | Potent Agonist | Strong induction of CYP1A, CYP1B1, CYP1C1, and CYP1C2 nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB-77) | High-Affinity Ligand | Induction of aryl hydrocarbon hydroxylase (AHH) epa.govoup.com |

A significant consequence of AhR activation by compounds like this compound is the induction of a battery of genes, most notably those encoding for Phase I and Phase II xenobiotic-metabolizing enzymes. t3db.ca A key example is the cytochrome P450 1A1 (CYP1A1) gene. spandidos-publications.com The induction of CYP1A1 and other CYP1 family enzymes is a hallmark of exposure to dioxin-like compounds. epa.govspandidos-publications.com

The induction of these enzymes is the body's attempt to metabolize and eliminate foreign compounds. However, this process can sometimes lead to the production of more toxic and reactive metabolites. oup.com The activation of AhR by certain PCBs can lead to the overexpression of CYP1A1, which has been linked to increased oxidative stress. spandidos-publications.com While the specific induction potency of this compound on CYP1A1 is not detailed in the provided search results, the general mechanism of AhR-mediated enzyme induction is a critical aspect of its toxicology. t3db.ca

Table 2: Enzyme Induction by AhR Agonists

| Enzyme Family | Specific Enzyme | Inducing Compound(s) | Effect |

| Cytochrome P450 (Phase I) | CYP1A1 | Dioxin-like PCBs spandidos-publications.com | Xenobiotic metabolism, potential for reactive metabolite formation |

| Cytochrome P450 (Phase I) | CYP1B1 | Dioxin-like PCBs nih.gov | Similar to CYP1A1, involved in pro-toxicant activation |

| Phase II Enzymes | Various | Dioxin-like PCBs t3db.ca | Conjugation and enhanced excretion of metabolites |

In addition to its interaction with the AhR, this compound and other PCBs can disrupt the endocrine system through various mechanisms. t3db.ca These compounds can interfere with the normal function of hormones, including estrogens and thyroid hormones, leading to a range of adverse health effects. t3db.canih.gov

Certain PCBs and their hydroxylated metabolites have been shown to interact with estrogen receptors (ERs), acting as either agonists (mimicking the effects of estrogen) or antagonists (blocking the effects of estrogen). oup.comnih.gov This interaction can disrupt estrogen-regulated processes in the body. For instance, some PCBs can bind to the alpha isoform of the estrogen receptor (ERα). nih.gov The nature of the interaction—whether it results in an agonistic or antagonistic response—can depend on the specific PCB congener and the cellular context. oup.com Studies have demonstrated that some PCBs can compete with the natural ligand, 17β-estradiol, for binding to the ER. oup.com This interference can lead to altered gene expression and cellular responses that are normally under the control of estrogen. oup.com

The thyroid hormone system is another major target for the disruptive effects of PCBs. t3db.cascispace.com These chemicals can interfere with thyroid hormone homeostasis at multiple levels, from hormone synthesis and transport to metabolism and receptor binding. scispace.comjst.go.jp The structural similarity between some PCBs and thyroid hormones, thyroxine (T4) and triiodothyronine (T3), allows them to interact with proteins involved in thyroid hormone signaling. scispace.com For example, PCBs can bind to transthyretin (TTR), a transport protein for thyroid hormones in the blood, potentially displacing T4 and leading to its increased clearance from the body. biorxiv.org This can result in decreased serum levels of thyroid hormones, a condition known as hypothyroidism, which can have significant developmental and metabolic consequences. scispace.complos.org

Exposure to certain PCBs can lead to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, a state known as oxidative stress. oup.com One mechanism for this is the "uncoupling" of cytochrome P450 enzymes, such as CYP1A1. oup.com When certain PCBs bind tightly to the active site of these enzymes, it can disrupt the normal catalytic cycle, leading to the generation of ROS. oup.com This increased oxidative stress can damage cellular components, including lipids and DNA. oup.com The resulting DNA damage, if not properly repaired, can lead to mutations and contribute to the genotoxic effects of these compounds. oup.comresearchgate.net

Table 3: Summary of Toxicological Mechanisms of this compound

| Mechanism | Key Molecular Target | Consequence |

| AhR Activation | Aryl Hydrocarbon Receptor (AhR) | Altered gene expression, enzyme induction t3db.ca |

| Endocrine Disruption | Estrogen & Thyroid Receptors | Hormonal imbalance, reproductive and developmental effects t3db.canih.govscispace.com |

| Oxidative Stress | Cytochrome P450 enzymes | Production of Reactive Oxygen Species (ROS), cellular damage oup.com |

| Genotoxicity | DNA | DNA damage, potential for mutations oup.com |

Interference with Cellular Signaling Pathways (e.g., Calcium Channels, Dopaminergic Systems)

The toxic mechanisms of PCBs vary between different congeners. While dioxin-like PCBs primarily act through the aryl hydrocarbon receptor (AhR), other PCBs, including non-dioxin-like congeners like this compound, are believed to exert their effects through alternative pathways. t3db.ca These mechanisms can include interference with intracellular signaling cascades, such as those involving calcium (Ca²⁺) homeostasis and dopaminergic systems. t3db.camst.dk

Research on non-dioxin-like PCBs suggests they can alter intracellular Ca²⁺ dynamics, which is a critical component of neuronal development and function. nih.gov For example, some ortho-substituted PCBs have been shown to inhibit dopamine (B1211576) uptake into vesicles in rat brain synaptosomes. biorxiv.org Disruption of dopamine signaling is a significant concern, as it can lead to behavioral dysregulation, including issues with impulsivity and habit formation. acs.org While some lower-chlorinated PCBs (specifically PCB 28 and PCB 52) have been found to potentiate the function of the main inhibitory neurotransmitter receptor in the brain, the GABA-A receptor, this effect was not observed for this compound (PCB 101). nih.govuu.nl

Animal experiments have highlighted the neurotoxic potential of various PCBs, with effects linked to changes in neurotransmitter systems, including both dopamine- and serotonin-antagonistic effects. nih.gov However, studies directly detailing the specific interactions of this compound with calcium channels or its precise impact on the dopaminergic system are limited, and much of the understanding is extrapolated from studies on other non-dioxin-like congeners or complex PCB mixtures. nih.govmsu.edu

Organ-Specific Toxicological Effects

Hepatotoxicity and Liver Damage

The liver is a primary target organ for PCB toxicity. ewg.org Chronic exposure to various PCB mixtures has been consistently linked to liver damage, including the development of liver tumors in animal studies. tandfonline.comwho.int In humans, epidemiological studies of workers exposed to PCB mixtures have shown an increased mortality from cancers of the liver, gallbladder, and biliary tract. tandfonline.com

Specific research on this compound (PCB 101) is often in the context of mixtures. For instance, in rats exposed to an airborne PCB mixture containing PCB 101, tetra- and penta-chlorinated biphenyls were the dominant congeners found in tissues, including the liver. uiowa.edu This exposure was shown to induce oxidative stress in the liver. researchgate.net The metabolism of PCBs, which occurs in the liver via the cytochrome P450 system, can produce hydroxylated metabolites that may contribute to the toxic effects. t3db.canih.gov While it is understood that PCBs can cause hepatotoxicity, detailed mechanistic studies focusing exclusively on the liver-damaging potential of this compound are not extensively documented in the available literature. kjpp.net

Neurodevelopmental and Neurotoxic Outcomes

Exposure to PCBs during critical developmental windows is a significant concern for neurodevelopment. nih.gov Epidemiological studies across the globe have reported negative associations between prenatal PCB exposure and cognitive function in infants and children. nih.govresearchgate.net The developing brain is considered a primary target of concern for PCB toxicity. nih.gov

For this compound (PCB 101) specifically, a cross-sectional study of adults with chronic low-dose exposure to airborne PCBs found a significant exposure effect for this congener. nih.gov Although the study did not find neuropsychological effects that reached the adjusted significance level, it did note elevated effect sizes for several cognitive and affective variables. nih.gov The mechanisms underlying PCB neurotoxicity are thought to involve the disruption of thyroid hormones, alteration of intracellular calcium signaling, and interference with neurotransmitter systems. nih.govnih.gov Non-dioxin-like PCBs, the class to which PCB 101 belongs, are considered predominantly responsible for the developmental neurotoxicity associated with PCB exposures. nih.gov However, from a toxicological standpoint, efforts to pinpoint the effects of individual congeners are often hampered because many congeners present in human tissues have not been individually studied in the laboratory, making their relative potency for nervous system effects unknown. researchgate.net

Immunological Dysregulation and Immunosuppression

The immune system is among the most sensitive organ systems to the toxic effects of PCBs. sst.dk Exposure has been associated with a range of effects, from immunosuppression to immune stimulation and inflammation. sst.dk In laboratory animals, PCBs are known to cause atrophy of the thymus gland, a key organ in the immune system. sst.dk In humans, PCB exposure is linked to a higher incidence of infections in children and may suppress the immune system, which is also a potential mechanism for PCB-induced cancer. ewg.orgresearchgate.net

A study investigating the immunotoxic capabilities of three non-dioxin-like PCBs, including this compound (PCB 101), was conducted on murine macrophages. nih.gov The results showed that PCB 101 induced a concentration-dependent increase in cell death at the highest tested concentration (10⁻⁵ M). nih.gov However, when tested individually, PCB 101 did not cause a significant reduction in the synthesis of key immune signaling molecules (cytokines and chemokines) in response to an infectious stimulus. nih.gov This suggests that while it can be cytotoxic at high concentrations, its ability to impair macrophage responsiveness may be less potent than other congeners or more significant when acting in a mixture. nih.gov

| PCB Congener | Effect on Macrophage Cell Viability (in presence of LPS) |

| PCB 101 | Significant increase in cell death at 10⁻⁵ M |

| PCB 153 | Significant cytotoxicity starting from 3 × 10⁻⁶ M |

| PCB 180 | Significant increase in cell death at 10⁻⁵ M |

| Data from a study on LPS-activated J774A.1 murine macrophages. nih.gov |

Reproductive and Developmental Impairment

PCBs are well-established reproductive and developmental toxicants. ewg.orgwho.int Effects observed in animal studies include reduced birth weights, conception rates, and live birth rates. researchgate.net A key study investigated the effects of a mixture of This compound (PCB 101) and 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) on mice following maternal exposure during pregnancy and lactation. oup.com

The study found significant adverse effects on the reproductive systems of the first-generation (F1) offspring of both sexes. These included:

Reductions in the weight of the testes and ovaries. oup.com

Decreased sperm viability and developmental capacity. oup.com

Reduced oocyte developmental capacity. oup.com

An increase in follicular atresia (the breakdown of ovarian follicles). oup.com

Notably, the concentrations of these PCBs were found to be higher in the offspring than in the dams, confirming efficient transfer of the compounds to the progeny during development. oup.com These findings demonstrate that exposure to a mixture containing PCB 101 during critical developmental periods can significantly perturb the reproductive physiology of offspring in adulthood. oup.com

| Reproductive Endpoint (F1 Generation) | Observation after Maternal Exposure to PCB 101/118 Mixture |

| Male Testis Weight | Reduced |

| Male Sperm Viability | Reduced |

| Female Ovary Weight | Reduced |

| Female Oocyte Developmental Capacity | Reduced |

| Female Follicular Atresia | Increased |

| Summary of findings from a study in CD-1 mice. oup.com |

Structure-Activity Relationships (SAR) in Toxic Potency

The toxicity of polychlorinated biphenyls (PCBs) is not uniform across all 209 congeners. Instead, it is profoundly dictated by the number and position of chlorine atoms on the biphenyl scaffold. This relationship between the chemical structure and the biological activity, known as the structure-activity relationship (SAR), is crucial for understanding the toxic potential of individual compounds like this compound (PCB 70). The SAR for PCBs is primarily linked to a congener's ability to bind to the aryl hydrocarbon receptor (AhR), a key step in initiating a cascade of toxic effects.

Influence of Chlorination Pattern and Molecular Conformation on Toxicity

The toxicity of a PCB congener is heavily dependent on its chlorination pattern, which in turn determines its three-dimensional molecular conformation. The most toxic PCBs are those that can adopt a flat, coplanar structure, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov These coplanar PCBs, which include congeners like 3,3',4,4'-tetrachlorobiphenyl (PCB 77) and 3,3',4,4',5-pentachlorobiphenyl (PCB 126), lack chlorine atoms in the ortho positions (2, 2', 6, and 6'). epa.govgov.scot This absence of bulky ortho-substituents allows the two phenyl rings to rotate and lie in the same plane, making them structural analogs of TCDD and enabling high-affinity binding to the AhR. researchgate.net

This compound has a single chlorine atom in an ortho position (the 2-position). This single ortho-chlorine introduces a steric hindrance that forces the phenyl rings to twist out of plane, preventing the molecule from achieving a fully coplanar conformation. researchgate.net As a result, these mono-ortho-substituted PCBs are considered "dioxin-like" but are significantly less potent than their non-ortho (coplanar) counterparts. gov.scot Their ability to bind to the AhR and induce associated enzymatic activity, such as aryl hydrocarbon hydroxylase (AHH), is intermediate between the highly toxic coplanar PCBs and the much less toxic di-ortho-substituted PCBs. epa.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies have demonstrated a clear correlation between the planarity of PCB congeners, their AhR binding affinity, and their toxic potency. gov.scotresearchgate.net The order of activity generally follows: coplanar PCBs > mono-ortho coplanar PCBs > di-ortho coplanar PCBs. researchgate.net For instance, the in vivo toxicity of 3,3',4,4'-tetrachlorobiphenyl is significantly higher than that of mono-ortho-substituted analogs. gov.scot The toxicity of lower-chlorinated PCBs is also structure-dependent, with the position of the chlorine atoms being a critical determinant of toxic outcomes. acs.org

| PCB Congener | Substitution Pattern | Conformation Class | Relative AhR Binding Affinity / Toxic Potency |

|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0 ortho, 4 para/meta | Coplanar (Non-ortho) | High |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0 ortho, 5 para/meta | Coplanar (Non-ortho) | Very High |

| This compound (PCB 70) | 1 ortho, 3 para/meta | Non-coplanar (Mono-ortho) | Intermediate |

| 2,3',4,4',5-Pentachlorobiphenyl (PCBP-1) | 1 ortho, 4 para/meta | Non-coplanar (Mono-ortho) | Intermediate |

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52) | 2 ortho, 2 para/meta | Non-coplanar (Di-ortho) | Low / Negligible Dioxin-like Toxicity |

This table illustrates the general structure-activity relationship for dioxin-like toxicity. Actual toxic equivalency factors (TEFs) can vary based on the specific endpoint and species.

Comparative Toxicokinetics and Tissue Disposition of Isomers

The metabolism of PCBs is generally slow and varies based on the degree and position of chlorination. nih.gov Congeners with adjacent unsubstituted carbon atoms, particularly in the meta and para positions, are more susceptible to metabolism by cytochrome P-450 enzymes into more polar hydroxylated metabolites, which can then be excreted. nih.govacs.org The presence of ortho-chlorines, as in this compound, can influence the rate and profile of metabolism.

The disposition and bioaccumulation of PCB isomers are strongly linked to their lipophilicity (fat-solubility), which generally increases with the degree of chlorination. As a result, PCBs tend to accumulate in lipid-rich tissues such as adipose tissue, liver, and skin. nih.govbiorxiv.org However, comparisons between isomers reveal significant differences in tissue distribution that are not solely explained by lipophilicity. For example, a study comparing two tetrachlorobiphenyl isomers, 2,2',5,5'-TCB (PCB 52) and 3,3',4,4'-TCB (PCB 77), found that while their elimination half-lives were similar, the 3,3',4,4'-isomer showed substantially greater partitioning into adipose tissue, liver, and the thymus. nih.gov This highlights that the specific chlorine substitution pattern plays a key role in tissue disposition. nih.gov

Studies on 2,2',5,5'-tetrachlorobiphenyl (PCB 52) in rats show that it distributes to the adipose tissue, brain, liver, and serum, with the highest concentrations typically found in adipose tissue. biorxiv.orgnih.gov The relative levels in different tissues can be dose-dependent, with liver concentrations becoming more significant at higher exposure levels. biorxiv.org The persistence of specific congeners in tissues like the liver can be linked to their biological activity; for instance, more potent AHH and EROD inducers have been shown to persist at higher concentrations in the liver. researchgate.net The difference in the toxic potency between isomers like 2,2',5,5'-TCB and 3,3',4,4'-TCB is not a result of differences in their tissue disposition or bioaccumulation, but rather their intrinsic toxic activity. nih.gov

| Tissue | Relative Concentration Rank Order | Metabolites Detected |

|---|---|---|

| Adipose | Highest | Parent Compound |

| Liver | Intermediate | Parent Compound, Hydroxylated, Sulfated, Methylated Metabolites |

| Brain | Intermediate | Parent Compound, Hydroxylated Metabolites |

| Serum | Low to Intermediate | Parent Compound, Hydroxylated, Sulfated, Methylated Metabolites |

This table is based on findings for PCB 52 (2,2',5,5'-tetrachlorobiphenyl) and serves as a general illustration of how tetrachlorobiphenyls may be distributed and metabolized in vivo. biorxiv.org

Analytical Methodologies for 2,3 ,4 ,5 Tetrachlorobiphenyl Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating complex mixtures, a crucial step in the analysis of PCBs, which are often found as part of intricate mixtures of congeners and other persistent organic pollutants.

Gas Chromatography (GC) for Congener-Specific Analysis

Gas chromatography (GC) is the cornerstone for the congener-specific analysis of PCBs, including 2,3',4',5-tetrachlorobiphenyl. ontosight.ainih.gov This technique separates individual PCB congeners based on their volatility and interaction with a stationary phase within a capillary column. The use of a long, narrow capillary column, such as a DB-5ms, allows for high-resolution separation of closely related congeners. rsc.org

The oven temperature program is a critical parameter in GC analysis, carefully controlled to ensure the effective separation of congeners. A typical program starts at a lower temperature, which is then gradually increased to elute the different PCBs based on their boiling points. rsc.org For instance, a program might begin at 50°C, ramp up to 180°C, and then further increase to 280°C to ensure all target compounds are eluted from the column. rsc.org The separated congeners are then detected by a suitable detector, most commonly an electron capture detector (ECD) or a mass spectrometer. nih.gov

Liquid Chromatography (LC) for Polar Metabolites

While GC is ideal for the parent compound, liquid chromatography (LC) is the preferred technique for analyzing the more polar metabolites of this compound, such as hydroxylated (OH-PCBs) and sulfated derivatives. acs.orgacs.orgoup.com These metabolites are often too polar or thermally labile for direct GC analysis without derivatization. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed. oup.comnih.govnih.gov These systems use a liquid mobile phase to transport the sample through a packed column. Reversed-phase columns, such as C18 columns, are frequently used, where the stationary phase is nonpolar, and a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is used for elution. oup.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve adequate separation of the various metabolites. oup.comnih.gov

Mass Spectrometry (MS) Techniques for Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is almost always coupled with a chromatographic separation technique (GC or LC) to provide both separation and definitive identification and quantification of analytes.

GC-Mass Spectrometry (GC-MS) and GC-MS/MS for Environmental and Biological Samples

The combination of gas chromatography with mass spectrometry (GC-MS) is a widely used and robust method for the analysis of this compound in a variety of complex matrices, including environmental samples like soil and sediment, as well as biological tissues. ontosight.airsc.orgthermofisher.com In GC-MS, the mass spectrometer acts as a highly specific and sensitive detector for the compounds eluting from the GC column. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interferences from the sample matrix. rsc.org

For even greater selectivity and to overcome complex matrix interferences, tandem mass spectrometry (GC-MS/MS) is employed. nih.govscispec.co.th In this technique, a precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio and provides a higher degree of confidence in the identification and quantification of the analyte, especially at trace levels in challenging samples like blood, milk, and egg yolk. scispec.co.th

Table 1: GC-MS/MS Parameters for Selected PCB Congeners

| Compound Name | Parent Mass (Da) | Product Mass (Da) | Collision Energy (V) |

|---|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) (BZ #52) | 289.92 | 219.94 | 20 |

| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) (BZ #118) | 323.88 | 253.91 | 20 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (BZ #153) | 357.84 | 287.88 | 25 |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl (BZ #180) | 391.81 | 321.84 | 25 |

Data sourced from Thermo Fisher Scientific. thermofisher.com

High-Resolution Mass Spectrometry for Metabolite Profiling (e.g., LC-Orbitrap MS)

For the comprehensive analysis of metabolites, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, particularly using an Orbitrap mass analyzer (LC-Orbitrap MS), has become an invaluable tool. acs.orgnih.govnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites. acs.org This capability is crucial for identifying novel metabolites for which authentic standards are not available.

Nontargeted and suspect screening approaches using LC-HRMS enable the detection of a wide range of potential metabolites in a single analysis. acs.orgnih.gov The process involves acquiring full-scan mass spectra and then using specialized software to extract the accurate masses of potential metabolites from the complex data files. acs.orguiowa.edu The isotopic pattern of chlorine is a key piece of information used to confirm the identification of putative chlorinated metabolites. acs.org This approach has been successfully used to identify various metabolites of PCBs, including hydroxylated, sulfated, and methoxylated derivatives, in biological samples such as serum and liver. acs.orgnih.gov

Table 2: LC-HRMS Parameters for PCB Metabolite Analysis

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Q-Exactive Orbitrap |

| Ionization Mode | Negative Polarity |

| Scan Range (m/z) | 85 to 1000 |

| Full Scan Resolution | 70,000 |

| m/z Tolerance for Extraction | 5 ppm |

Sample Preparation and Extraction Methods for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound and its metabolites from diverse and often complex matrices. The primary goals of sample preparation are to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis.

For solid environmental samples such as soil and sediment, common extraction techniques include Soxhlet extraction, pressurized fluid extraction, and ultrasonic extraction, often using a mixture of solvents like hexane (B92381) and acetone. epa.gov For aqueous samples, liquid-liquid extraction with a solvent such as methylene (B1212753) chloride is frequently employed. epa.gov

Biological matrices like tissues and serum present a greater challenge due to their high content of lipids and proteins. nih.govnih.gov A common approach for tissue samples involves homogenization followed by liquid-liquid extraction with a combination of polar and nonpolar solvents. nih.govnih.gov For serum and plasma, methods often involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). nih.govnih.gov

Cleanup steps are almost always necessary to remove co-extracted interfering compounds. These can include techniques such as gel-permeation chromatography (GPC) to remove lipids and column chromatography using adsorbents like silica (B1680970) gel, alumina, or Florisil to separate the analytes from other contaminants. nih.govresearchgate.netdes.state.nh.us For the analysis of hydroxylated metabolites, a derivatization step, such as methylation with diazomethane, may be required to convert the polar hydroxyl group into a less polar methoxy (B1213986) group, making the compound more amenable to GC analysis. nih.gov

A more recent and streamlined sample preparation approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for the extraction of PCBs and their metabolites from various matrices, including tissues and serum. nih.govnih.gov This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step induced by the addition of salts, and a cleanup step using dispersive solid-phase extraction (d-SPE). nih.gov

Table 3: Common Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound (PCB 61) | This compound |

| PCB | Polychlorinated biphenyl (B1667301) |

| OH-PCB | Hydroxylated polychlorinated biphenyl |

| GC | Gas Chromatography |

| LC | Liquid Chromatography |

| MS | Mass Spectrometry |

| GC-MS | Gas Chromatography-Mass Spectrometry |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry |

| LC-Orbitrap MS | Liquid Chromatography-Orbitrap Mass Spectrometry |

| ECD | Electron Capture Detector |

| HPLC | High-Performance Liquid Chromatography |

| UHPLC | Ultra-High-Performance Liquid Chromatography |

| SIM | Selected Ion Monitoring |

| MRM | Multiple Reaction Monitoring |

| HRMS | High-Resolution Mass Spectrometry |

| SPE | Solid-Phase Extraction |

| GPC | Gel-Permeation Chromatography |

| QuEChERS | Quick, Easy, Cheap, Effective, Rugged, and Safe |

| d-SPE | Dispersive Solid-Phase Extraction |

| DB-5ms | (5%-Phenyl)-methylpolysiloxane capillary column |

| Diazomethane | Diazomethane |

Advances in Passive Sampling and Dosing Systems for Low Aqueous Concentrations

The accurate measurement of microbial kinetics and bioavailability of this compound at environmentally relevant, low aqueous concentrations presents a significant analytical challenge. battelle.org Traditional methods often struggle with the ng/L levels at which this compound may be present in contaminated sediments and porewater. nih.govresearchgate.net Recent advancements in passive sampling and dosing systems, however, have provided innovative solutions to overcome these limitations. These systems are particularly valuable for studying the biotransformation of hydrophobic compounds like this compound. nih.gov

A key innovation is the use of polymers that function concurrently as a passive dosing system and a passive equilibrium sampler. researchgate.net This dual-role approach allows for the maintenance of steady-state, low aqueous concentrations of the substrate (this compound) while simultaneously monitoring the formation of its dechlorination products. nih.govresearchgate.net This has been crucial for measuring biotransformation rates at concentrations far below the compound's aqueous solubility. nih.gov

Research Findings with Polymer-Based Systems

Studies have successfully utilized polymer-based passive samplers to investigate the microbial dechlorination of this compound (also known as PCB 61). battelle.orgnih.gov These methodologies have enabled precise quantification of dechlorination rates at low, environmentally significant aqueous concentrations. battelle.org

One approach employed low-density polyethylene (B3416737) (PE) passive samplers to both introduce (dose) and measure the dechlorination of PCB 61 by the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1. battelle.org This technique was applied in both sediment-free systems and sediment microcosms to explore the kinetics of the dechlorination process. battelle.org The research demonstrated that the first-order rate of dechlorination was linearly dependent on the initial freely dissolved concentration of PCB 61 in both types of microcosms. battelle.org

Another study utilized a polyoxymethylene (POM) polymer strip in a similar dual capacity for passive dosing of PCB 61 and passive sampling of its product, 2,3,5-trichlorobiphenyl (B1345140) (PCB 23). nih.gov This method successfully monitored dechlorination by Dehalobium chlorocoercia DF-1 at subsaturation concentrations ranging from 1.69 × 10⁻⁹ to 3.95 × 10⁻¹² mol L⁻¹. nih.gov The findings indicated that the rate of dechlorination is a linear function of the PCB substrate concentration below its maximum aqueous solubility and occurs at concentrations as low as 1 ng/L. researchgate.net

These advanced passive systems demonstrate that low dechlorination rates often observed in sediments may be attributable to low numbers of organohalide-respiring bacteria rather than a lack of bioavailability of the PCB. researchgate.net By enabling the measurement of dissolved PCBs in porewater, these techniques pave the way for more accurate projections of in-situ dechlorination rates. researchgate.net

Table 1: Research on Passive Sampling and Dosing for this compound

| Polymer Used | Organism Studied | Concentration Range Measured | Key Finding | Reference |

|---|---|---|---|---|

| Low-Density Polyethylene (PE) | Dehalobium chlorocoercia DF-1 | 1.5 - 40 ng/L | Dechlorination rate is linearly dependent on the initial freely dissolved concentration. | battelle.org |

| Polyoxymethylene (POM) | Dehalobium chlorocoercia DF-1 | 1 - 500 ng/L | Rate of dechlorination is a linear function of substrate concentration; no threshold observed down to ~1 ng/L. | nih.govresearchgate.net |

Remediation and Management Strategies for 2,3 ,4 ,5 Tetrachlorobiphenyl Contamination

Bioremediation Approaches for Contaminated Sites

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants like 2,3',4',5-tetrachlorobiphenyl into less harmful substances. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physical and chemical methods.

Bioaugmentation and Biostimulation Techniques

Bioaugmentation involves the introduction of specific microbial cultures with known degradative capabilities to a contaminated site to enhance the breakdown of target pollutants. frontiersin.org This technique is a feasible in-situ pathway for transforming polychlorinated biphenyls (PCBs). frontiersin.org For instance, the addition of specific bacterial cultures can accelerate the degradation rate of a contaminant. frontiersin.org

Biostimulation, on the other hand, focuses on stimulating the growth and activity of indigenous microbial populations already present at a contaminated site by adding nutrients or other growth-limiting substances. frontiersin.org This can include the addition of electron donors to facilitate anaerobic dechlorination. rsc.org For example, the addition of elemental iron has been shown to be effective in stimulating native populations of PCB-dechlorinating bacteria by providing a source of hydrogen, which is used as an electron donor. rsc.org In one case, bioanode stimulation at an electronic waste recycling site in China resulted in a 42% dehalogenation of this compound after 110 days. frontiersin.orgfrontiersin.org

Optimization of Microbial Dechlorination and Degradation Processes

The microbial degradation of highly chlorinated PCBs like this compound often occurs through anaerobic reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl (B1667301) structure. frontiersin.org A key focus in optimizing this process is understanding and supporting the microorganisms responsible for this transformation.

Research has identified that bacterial populations phylogenetically related to Dehalococcoides species are involved in the reductive dechlorination of this compound. nih.govnih.gov These bacteria have been found in various sediment types, including estuarine, marine, and riverine, indicating their widespread presence. nih.govnih.gov The removal of doubly flanked meta and para chlorines from this compound, leading to the formation of 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl, has been observed in cultures containing these microorganisms. nih.gov

The rate and extent of dechlorination can be influenced by several factors. The presence of specific electron donors, such as elemental iron or a mixture of fatty acids, can support the growth and activity of these dechlorinating bacteria. nih.gov Furthermore, the concentration of the contaminant itself plays a role; studies have shown that the rate of dechlorination can be a linear function of the PCB substrate concentration at environmentally relevant levels. nih.gov For instance, the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1 has been shown to dechlorinate this compound at concentrations as low as 1 ng L⁻¹. nih.gov

Optimizing conditions for these microbial processes is crucial for effective bioremediation. This can involve adjusting nutrient levels, introducing specific electron donors, and ensuring the presence of the necessary microbial consortia. tandfonline.com The combination of different microbial groups, where anaerobic bacteria perform the initial dechlorination and aerobic bacteria further degrade the resulting less-chlorinated congeners, is a promising strategy for complete mineralization. tandfonline.com

Chemical Remediation Technologies

Chemical remediation technologies offer alternative and sometimes faster methods for the degradation of persistent organic pollutants like this compound. These methods typically involve the use of chemical reductants or oxidants to break down the contaminant into less toxic compounds.

Reductive Dechlorination Using Chemical Reductants (e.g., Elemental Iron, nZVI)

Reductive dechlorination can also be achieved abiotically using chemical reductants. Elemental iron (Fe⁰) and nanoscale zero-valent iron (nZVI) are commonly used for this purpose. rsc.orgepa.gov These materials can serve as an electron source to facilitate the removal of chlorine atoms from the PCB molecule.

Elemental iron has been investigated for its ability to stimulate the dechlorination of PCBs. epa.gov While direct abiotic dechlorination by iron at ambient temperatures can be slow, its role in stimulating microbial reductive dechlorination by providing a slow and steady release of hydrogen as an electron donor is significant. rsc.orgepa.gov

Nanoscale zero-valent iron (nZVI) offers a much higher surface area and reactivity compared to larger iron particles, leading to faster degradation rates. encyclopedia.pub Studies have demonstrated the effectiveness of nZVI in the reductive dechlorination of chlorinated organic pollutants. encyclopedia.pub For instance, montmorillonite-loaded nZVI has been used to degrade this compound in soil, achieving up to 76.38% degradation in 80 minutes under specific conditions in a non-homogeneous Fenton reaction. encyclopedia.pub The use of bimetallic systems, such as nickel/zero-valent iron (Ni/Fe), can also enhance the dechlorination efficiency of PCBs. scies.org

| Reductant | Target Compound | Conditions | Degradation Efficiency | Reference |

| Montmorillonite-loaded nZVI | This compound | 45.99 g/kg H₂O₂, 29.88 g/kg MMT-nZVI, initial pH 3.5, 80 min | 76.38% | encyclopedia.pub |

| Nickel/Zero-Valent Iron (Ni/Fe) | 2,2′,4,4′,5-Pentachlorobiphenyl (PCB-99) | 25 °C, 120 h | 75.9% | scies.org |

Oxidative Degradation Methods (e.g., UV/Fenton Treatment, Supercritical Water Oxidation)

Oxidative degradation methods utilize powerful oxidizing agents to break down this compound. These advanced oxidation processes (AOPs) can lead to the complete mineralization of the contaminant.

The Fenton reaction , which involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), is a well-established AOP. scispace.comusp.br These radicals are powerful, non-selective oxidants that can attack a wide range of organic molecules. gnest.org The effectiveness of the Fenton process is highly pH-dependent, with optimal results typically observed at a pH slightly below 3. scispace.comusp.br A study on the heterogeneous Fenton process using montmorillonite-supported nZVI for the degradation of this compound in soil reported a high removal rate of 76.3% after 80 minutes at an initial pH of 3.5. gnest.org The process can be enhanced by the use of UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. epa.govscispace.com

Supercritical water oxidation (SCWO) is another powerful oxidative technology that operates at temperatures and pressures above the critical point of water (374 °C and 22.1 MPa). k-state.eduscielo.br Under these conditions, organic compounds and oxidizing gases become completely miscible, leading to rapid and efficient oxidation. scielo.br SCWO has been shown to be effective in the destruction of PCBs, with the potential for over 99.95% conversion into simpler molecules like CO₂, HCl, and H₂O. k-state.edudoi.org Studies have investigated the reaction pathways of tetrachlorobiphenyls in supercritical water, providing insights for optimizing reactor design to ensure complete destruction and prevent the formation of harmful byproducts. k-state.edu

| Oxidation Method | Target Compound(s) | Key Findings | Reference(s) |

| Heterogeneous Fenton | This compound | 76.3% removal from soil in 80 minutes. | gnest.org |

| Supercritical Water Oxidation | Aroclor 1248 (a PCB mixture) | >99.95% conversion in 54.5 seconds at 823 K and 25.3 MPa. | k-state.edu |

| Supercritical Water Oxidation | 4-Dichlorobenzene and PCBs | >99.95% decomposition at 450 °C for 30 min. | doi.org |

Phytoremediation as an In Situ Remediation Strategy

Phytoremediation is an in situ remediation technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. nih.govresearchgate.net This approach is considered a cost-effective and aesthetically pleasing method for cleaning up large areas of low to moderately contaminated land. scholarly.org Plants can help remediate PCB-contaminated sites through several mechanisms, including phytoextraction (uptake and accumulation of contaminants), phytotransformation (enzymatic degradation of contaminants), and rhizoremediation (stimulation of microbial activity in the root zone). nih.gov

Research has shown that various plant species have the potential to metabolize PCBs. frontiersin.org For example, cell cultures of Rosa spp. have been shown to metabolize dichloro-, trichloro-, and tetrachlorobiphenyl congeners. frontiersin.orgfrontiersin.org More specifically, these plant cell cultures could oxidize 2,2′,5,5′-tetrachlorobiphenyl to 3,4-dihydroxy-2,2′,5,5′-tetrachlorobiphenyl. frontiersin.orgfrontiersin.org In vivo studies with intact poplar plants have demonstrated the ability to hydroxylate 3,3′,4,4′-tetrachlorobiphenyl. acs.org